molecular formula C10H17NO B8646863 2-(Pyrrolidin-1-yl)cyclohexanone

2-(Pyrrolidin-1-yl)cyclohexanone

Cat. No.: B8646863
M. Wt: 167.25 g/mol
InChI Key: LWXDJEHVWVQRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-yl)cyclohexanone is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-pyrrolidin-1-ylcyclohexan-1-one

InChI

InChI=1S/C10H17NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9H,1-8H2

InChI Key

LWXDJEHVWVQRLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)N2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of oxalyl chloride (50 mL, 0.5732 mol) in 200 mL of freshly distilled CH2Cl2 was cooled down to -70° C. and DMSO (80 mL, 1.1274 mol) was carefully added dropwise. After 15 min., 2-(1-pyrrolidinyl)cyclohexanol (a) (70 g, 0.4142 mol) was added to the reaction mixture, followed by Et3N (350 mL). The cold bath was then removed, and the mixture was stirred at room temperature for two and a half hours. Progress of the reaction was followed by gas chromatography. The solvent was partially removed in vacuo and ethyl ether (200 mL) was added. This organic layer was washed with brine (3×100 mL), dried (Na2SO4), and the solvent removed in vacuo. The crude product was distilled under high vacuum (BP: 84° C./0.5 mmHg) to yield 49.5 g of the ketone (b) as a colorless oil (72%). Rf : 0.49 (CHCl3 :MeOH:NH4OH=92:7:1); B.P: 84° C. (0.5 mmHg); IR (neat) 2940, 2860, 2800, 1715, 1440 cm-1 ; 1H-NMR (CDCl3) d 1.53-1.63 (m, 1H), 1.72 (m, 4H), 1.76-1.93 (m, 4H), 1.94-2.04 (m, 1H), 2.21, (m, 1H), 2.52 (m, 5H), 2.83 (dd, 1H, J1 =8.6, J2 =4.5 Hz); Mass Spectrum Calcd. for C10H17NO: 167.1310, Found: 167.1310.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Four
Yield
72%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.